(Quinolin-2-ylsulfanyl)-acetic acid
Overview
Description
(Quinolin-2-ylsulfanyl)-acetic acid is an organic compound that features a quinoline ring system attached to a sulfanyl group and an acetic acid moiety The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Quinolin-2-ylsulfanyl)-acetic acid typically involves the following steps:
Formation of Quinoline Derivative: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner–Miller, or Friedländer synthesis.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions where a suitable quinoline derivative reacts with a thiol compound under basic conditions.
Formation of Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and green chemistry principles to enhance yield and reduce environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or even further to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(Quinolin-2-ylsulfanyl)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Quinolin-2-ylsulfanyl)-acetic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Quinoline-2-carboxylic acid: Similar structure but lacks the sulfanyl group.
(Quinolin-2-ylthio)-acetic acid: Similar but with a thioether linkage instead of a sulfanyl group.
Uniqueness: (Quinolin-2-ylsulfanyl)-acetic acid is unique due to the presence of both the quinoline ring and the sulfanyl-acetic acid moiety, which imparts distinct chemical reactivity and potential biological activity .
Biological Activity
(Quinolin-2-ylsulfanyl)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from recent studies and findings.
Synthesis
The synthesis of this compound typically involves the reaction of quinoline derivatives with sulfanyl acetic acid. Various synthetic routes have been explored to enhance yield and purity, including the use of different catalysts and reaction conditions. For instance, a study highlighted the Pd-catalyzed Liebeskind–Srogl cross-coupling as an effective method for synthesizing complex quinoline structures, which may serve as precursors to this compound .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis in MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines. In one study, the IC50 values for these cell lines were reported at approximately 28 µM, indicating a promising therapeutic potential .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 28 | Induction of apoptosis, inhibition of Hsp90 client proteins |
PC-3 | 28 | Stabilization of Hsp70 and Hsp90 levels without triggering heat-shock response |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria. For example, it showed considerable inhibition against Escherichia coli and Pseudomonas aeruginosa, with inhibition zones comparable to standard antibiotics like ciprofloxacin .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Comparison Drug |
---|---|---|
E. coli | 9.00 ± 0.55 | Ciprofloxacin (8.33 ± 0.44) |
Pseudomonas aeruginosa | 10.00 ± 1.00 | Ciprofloxacin (8.33 ± 0.44) |
The biological activity of this compound can be attributed to several mechanisms:
- Hsp90 Inhibition : The compound appears to interfere with the heat shock protein 90 (Hsp90) pathway, leading to the degradation of client proteins such as CDK4, which is crucial for cell cycle regulation . This results in decreased viability of cancer cells.
- Antioxidant Activity : Some studies have reported moderate antioxidant properties associated with quinoline derivatives, suggesting that they may help mitigate oxidative stress in cells .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and various biological targets, including DNA gyrase, which is critical for bacterial proliferation .
Case Studies
Several case studies have illustrated the effectiveness of this compound in preclinical settings:
- Study on MDA-MB-231 Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls .
- Antimicrobial Efficacy Against E. coli : In vitro assays revealed that this compound exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating bacterial infections .
Properties
IUPAC Name |
2-quinolin-2-ylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)7-15-10-6-5-8-3-1-2-4-9(8)12-10/h1-6H,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZJGFBFMIWEGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328256 | |
Record name | (Quinolin-2-ylsulfanyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56919-56-3 | |
Record name | (Quinolin-2-ylsulfanyl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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